Ethyl eburnamenine-14-carboxylate, also known as (3α,16α)-eburnamenine-14-carboxylic acid ethyl ester, is a derivative of vincamine and belongs to a class of compounds known as indole alkaloids. This compound is recognized for its potential therapeutic applications, particularly in the treatment of cerebrovascular and cognitive disorders. It is structurally characterized by the presence of a carboxylate group attached to the eburnamenine framework, which contributes to its biological activity and pharmacological properties.
Ethyl eburnamenine-14-carboxylate is classified under indole alkaloids, which are naturally occurring compounds derived from the plant kingdom. These compounds are often found in various species of plants, particularly within the Apocynaceae family. The synthesis of ethyl eburnamenine-14-carboxylate can be traced back to the natural alkaloid vincamine, which is extracted from the Vinca minor plant. The compound's systematic name reflects its structural features, including its ethyl ester form and specific stereochemistry.
The synthesis of ethyl eburnamenine-14-carboxylate can be achieved through several methodologies, primarily involving multi-step organic reactions. One prominent method includes the conversion of Oppolzer's aldehyde into a glycidic ester followed by reactions with various reagents such as Lewis acids or bases to facilitate cyclization and functionalization.
Ethyl eburnamenine-14-carboxylate has the molecular formula and a molecular weight of 350.46 g/mol. Its structural characteristics include:
The compound's three-dimensional configuration plays a crucial role in its biological interactions and pharmacological efficacy.
Ethyl eburnamenine-14-carboxylate participates in various chemical reactions that enhance its utility in medicinal chemistry:
The mechanism of action for ethyl eburnamenine-14-carboxylate primarily involves its interaction with neurotransmitter systems in the brain. It is believed to enhance cerebral blood flow and improve cognitive function by:
Experimental studies have demonstrated its efficacy in improving cognitive performance in animal models, suggesting potential therapeutic applications in humans .
Ethyl eburnamenine-14-carboxylate exhibits several notable physical and chemical properties:
These properties are essential for determining its formulation in pharmaceutical applications .
Ethyl eburnamenine-14-carboxylate has been studied for various scientific applications:
The systematic chemical classification of ethyl eburnamenine-14-carboxylate positions it within the complex family of Vinca alkaloid derivatives. According to IUPAC conventions, its complete systematic name is ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.0²,⁷.0⁸,¹⁸.0¹⁵,¹⁹]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate [4] [7]. This elaborate name precisely defines the compound's polycyclic architecture:
The molecular framework belongs to the broader class of eburnane alkaloids, characterized by their tetracyclic eburnane core modified through carboxylation and esterification at position 14. The systematic classification places this compound under the chemical hierarchy of organic heteropentacyclic compounds > carboxylic acid esters > vinca alkaloids [5] [7].
Table 1: Systematic Nomenclature Elements
Component | Description | Structural Implication |
---|---|---|
Ethyl | Ethoxycarbonyl substituent | -COOCH₂CH₃ group |
15-Ethyl | Alkyl substituent at C15 | -CH₂CH₃ group |
1,11-Diazapentacyclo | Two nitrogen atoms in pentacyclic system | N1 in indole moiety, N11 in quinolizidine |
[9.6.2.0²,⁷.0⁸,¹⁸.0¹⁵,¹⁹] | Ring bridge specifications | Defines connectivity between ring junctions |
Nonadeca-2,4,6,8(18),16-pentaene | Unsaturation positions | Five double bonds across cyclic system |
17-carboxylate | Ester functionalization location | Carbonyl at bridgehead position |
Ethyl eburnamenine-14-carboxylate exhibits specific stereochemical features that critically influence its chemical behavior and biological interactions. The compound possesses two chiral centers at positions 15 and 19 (equivalent to the 3α,16α notation in steroid-like numbering) [1] [7], generating four possible stereoisomers. However, only the (3α,16α)-configuration is pharmacologically relevant, corresponding to the 15S,19S absolute stereochemistry [4] [6].
Key stereochemical characteristics include:
Isomeric considerations include:
Table 2: Stereochemical Configurations of Eburnamenine Derivatives
Configuration | C15 Stereochemistry | C19 Stereochemistry | Relationship to Reference Compound |
---|---|---|---|
(3α,16α) / (15S,19S) | S | S | Pharmaceutically active Vinpocetine |
(3β,16α) | R | S | Stereoisomer with modified bioactivity |
(3α,16β) | S | R | Stereoisomer with modified bioactivity |
(3β,16β) | R | R | Stereoisomer with modified bioactivity |
trans-(3S,16R) | S | R | Designated as Vinpocetine Impurity F |
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 3779-62-2
CAS No.: 2524-31-4
CAS No.:
CAS No.: